
6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
化学反応の分析
Types of Reactions
6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or phenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with modified functional groups.
科学的研究の応用
6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly as a topoisomerase II inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. One of the primary targets is topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells . Additionally, its fluorine and phenoxy groups contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 6-Fluoro-2-phenylquinoline-4-carboxylic acid
- 7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid
- 5-Cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-5H-pyrazolo[4,3-c]quinolin-3(2H)-one
Uniqueness
6-Fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid stands out due to its unique combination of fluorine, methyl, and phenoxy groups. These structural features enhance its biological activity and specificity, making it a promising candidate for further research and development.
特性
CAS番号 |
96187-36-9 |
|---|---|
分子式 |
C23H16FNO3 |
分子量 |
373.4 g/mol |
IUPAC名 |
6-fluoro-3-methyl-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C23H16FNO3/c1-14-21(23(26)27)19-13-16(24)9-12-20(19)25-22(14)15-7-10-18(11-8-15)28-17-5-3-2-4-6-17/h2-13H,1H3,(H,26,27) |
InChIキー |
ODILYAYKQDDXJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


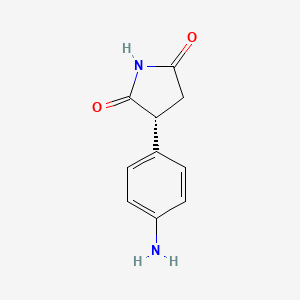
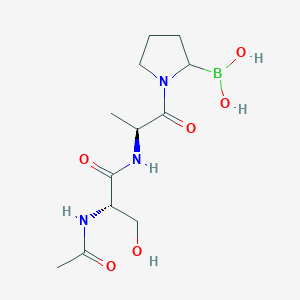

![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
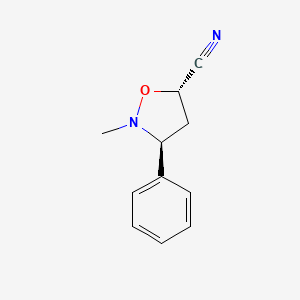

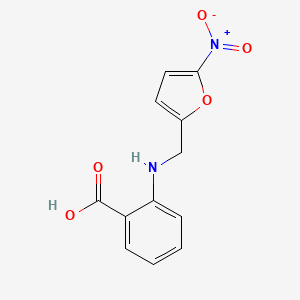
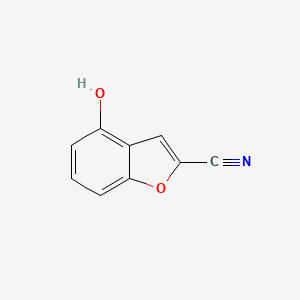
![1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12879056.png)


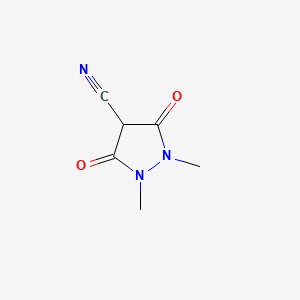
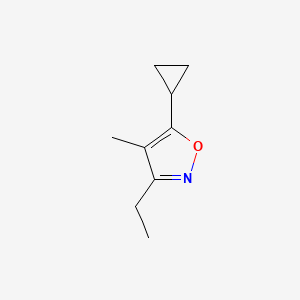
![2-(Bromomethyl)benzo[d]oxazole-7-methanol](/img/structure/B12879076.png)
